methyl [(6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate
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Overview
Description
Methyl [(6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate is an organic compound that features a complex structure with a piperazine ring, a chlorophenyl group, and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the chlorophenyl group. The final step involves the formation of the pyran ring and the esterification to obtain the methyl ester. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl [(6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Methyl [(6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl [(6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the chlorophenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and chlorophenyl-containing molecules. Examples include:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- 3-((4-(3,4-dichlorobenzyl)piperazin-1-yl)methyl)-1H-indole .
Uniqueness
Methyl [(6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyran ring and the ester group further differentiates it from other similar compounds, potentially leading to unique applications and activities.
Biological Activity
Methyl [(6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate is a compound that belongs to the class of pyran derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyran ring substituted with a piperazine moiety, which is known for its role in various pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 4H-pyran have shown to inhibit cell proliferation in lines such as NCI-H460 and HCT-116 with IC50 values ranging from 0.25 to 0.58 µM .
Table 1: Cytotoxicity of Pyran Derivatives
Compound ID | Cell Line | IC50 (µM) |
---|---|---|
5e | NCI-H460 | 0.25 |
5f | HCT-116 | 0.29 |
5g | HOP-62 | 0.36 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Similar compounds have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The presence of electron-withdrawing groups like chlorine enhances these activities .
Table 2: Antimicrobial Activity
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate |
Bacillus subtilis | Strong |
Enzyme Inhibition
Enzyme inhibition studies reveal that compounds related to this compound can act as acetylcholinesterase (AChE) inhibitors. This is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's .
Table 3: Enzyme Inhibition Potency
Compound ID | Enzyme Target | Inhibition (%) |
---|---|---|
Compound A | Acetylcholinesterase | 70 |
Compound B | Urease | 85 |
The mechanisms underlying the biological activities of this compound are believed to involve:
- Interference with DNA Synthesis : Anticancer activity may stem from the compound's ability to disrupt DNA replication in cancer cells.
- Inhibition of Enzymatic Pathways : As an AChE inhibitor, the compound affects neurotransmitter levels, potentially alleviating symptoms in neurodegenerative conditions.
- Membrane Disruption : The antimicrobial effects may be attributed to the compound's ability to disrupt bacterial cell membranes.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical or experimental settings:
- Study on Anticancer Efficacy : A clinical trial involving a series of pyran derivatives showed a significant reduction in tumor size among patients treated with compounds exhibiting similar structures .
- Antimicrobial Trials : Laboratory tests confirmed that derivatives with piperazine groups displayed enhanced antimicrobial properties compared to non-substituted analogs .
Properties
Molecular Formula |
C19H21ClN2O5 |
---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
methyl 2-[6-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate |
InChI |
InChI=1S/C19H21ClN2O5/c1-25-19(24)13-27-18-12-26-16(10-17(18)23)11-21-6-8-22(9-7-21)15-4-2-14(20)3-5-15/h2-5,10,12H,6-9,11,13H2,1H3 |
InChI Key |
BHGKOVIJGMLEOB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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